4-(2-Chlorophenyl)semicarbazide hydrochloride
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Overview
Description
4-(2-Chlorophenyl)semicarbazide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O. It is a derivative of semicarbazide, which is commonly found in biological systems. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)semicarbazide hydrochloride typically involves the reaction of 2-chlorophenyl isocyanate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted semicarbazides.
Scientific Research Applications
4-(2-Chlorophenyl)semicarbazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Semicarbazide hydrochloride: A closely related compound with similar chemical properties but without the chlorophenyl group.
4-(2-Bromophenyl)semicarbazide hydrochloride: Similar structure but with a bromine atom instead of chlorine.
4-(2-Methylphenyl)semicarbazide hydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(2-Chlorophenyl)semicarbazide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other semicarbazide derivatives may not be as effective .
Properties
IUPAC Name |
1-amino-3-(2-chlorophenyl)urea;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c8-5-3-1-2-4-6(5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALFMYTZFRNGFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374056 |
Source
|
Record name | 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153513-57-6 |
Source
|
Record name | 4-(2-CHLOROPHENYL)SEMICARBAZIDE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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